

Comparative Guide: Reproducing In Vivo Cardiac Benefits of Sglt1/2-IN-2

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Compound of Interest

Compound Name: Sglt1/2-IN-2

Cat. No.: B12425192

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Executive Summary & Mechanistic Rationale

Sglt1/2-IN-2 (CAS: 2387812-73-7) is a potent, orally bioavailable C-aryl glucoside derivative characterized by dual inhibition of Sodium-Glucose Cotransporter 1 (SGLT1) and 2 (SGLT2).^[1] Unlike selective SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) which primarily target renal glucose reabsorption, **Sglt1/2-IN-2** targets both renal SGLT2 and myocardial SGLT1.

The "Cardiac SGLT1 Hypothesis": While SGLT2 is absent or negligible in the mammalian heart, SGLT1 is highly expressed in the myocardium, particularly under pathological conditions (ischemia, hypertrophy). Inhibition of cardiac SGLT1 reduces intracellular glucose and Na⁺ influx. This reduction in cytosolic Na⁺ prevents the reversal of the Na⁺/Ca²⁺ exchanger (NCX), thereby mitigating mitochondrial Ca²⁺ overload and oxidative stress (ROS).

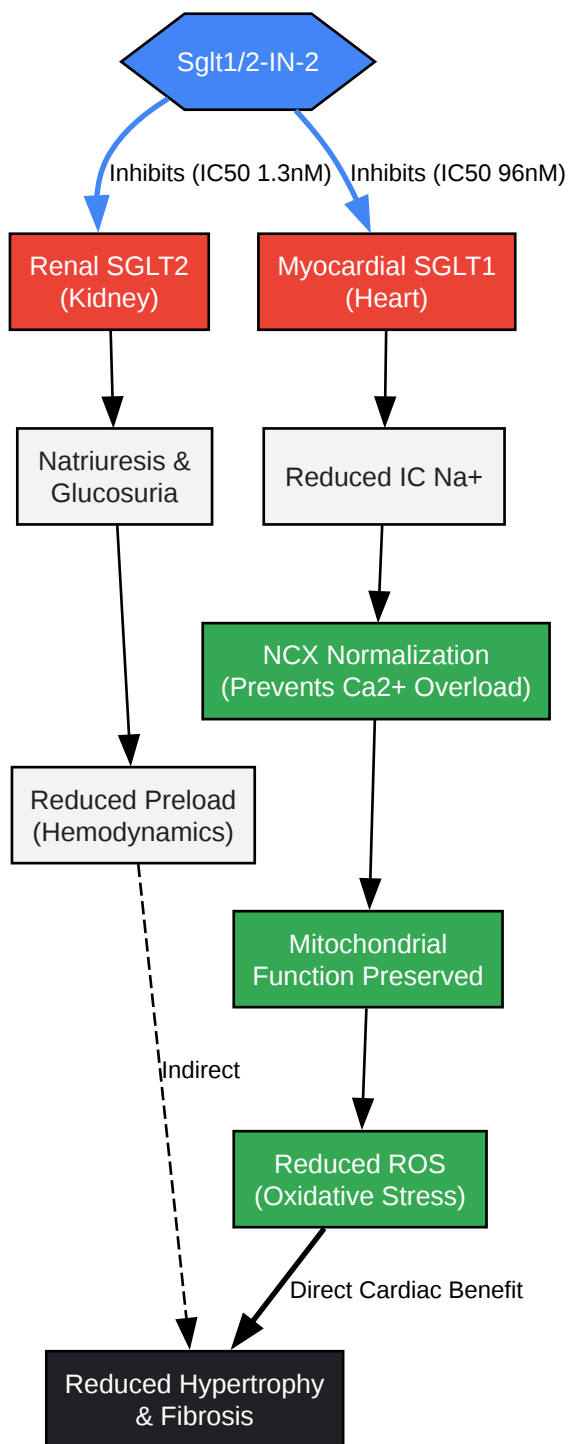
This guide details the protocol to reproduce in vivo cardiac benefits, specifically distinguishing the SGLT1-mediated direct cardiac effects from SGLT2-mediated systemic hemodynamic effects.

Compound Profile: Sglt1/2-IN-2 vs. Benchmarks

Feature	Sglt1/2-IN-2	Sotagliflozin (Clinical Benchmark)	Empagliflozin (Selective Control)
Primary Target	Dual SGLT1 / SGLT2	Dual SGLT1 / SGLT2	Selective SGLT2
IC50 (SGLT1)	96 nM	~36 nM	> 2500 nM
IC50 (SGLT2)	1.3 nM	~1.8 nM	~3.1 nM
Selectivity (S2/S1)	~74-fold	~20-fold	>2500-fold
Cardiac Mechanism	Direct (SGLT1) + Systemic	Direct (SGLT1) + Systemic	Systemic (Hemodynamic) only

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Selective vs. Dual inhibition. Use this logic to structure your downstream molecular analysis.



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Caption: Dual pathway mechanism.[2] **Sglt1/2-IN-2** confers additive benefits via direct myocardial SGLT1 inhibition, preventing Ca²⁺/ROS-mediated remodeling.

Experimental Protocol: In Vivo Validation

To rigorously reproduce cardiac benefits, you must utilize a model that induces cardiac SGLT1 upregulation, such as Transverse Aortic Constriction (TAC) or Ischemia-Reperfusion (I/R). The TAC model is preferred for assessing hypertrophy and heart failure with preserved ejection fraction (HFpEF).

Phase A: Formulation & Dosing

- Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.
- Preparation: **Sglt1/2-IN-2** is lipophilic. Dissolve initially in a small volume of DMSO (max 5% final vol) before adding to the MC/Tween vehicle to ensure a homogeneous suspension.
- Dose Selection:
 - Low Dose (SGLT2 selective range): 1 mg/kg/day (Estimated).
 - High Dose (Dual SGLT1/2 range): 10–30 mg/kg/day. Note: Based on Xu et al., oral bioavailability is high. 10-30 mg/kg is standard for ensuring myocardial tissue exposure.

Phase B: Animal Model (TAC - Pressure Overload)

- Subjects: C57BL/6J mice (Male, 8-10 weeks).
- Groups (n=10-12/group):
 - Sham + Vehicle (Baseline Control)
 - TAC + Vehicle (Disease Control)
 - TAC + Empagliflozin (10 mg/kg) (Selective SGLT2 Comparator)
 - TAC + **Sglt1/2-IN-2** (15 mg/kg) (Experimental Dual Inhibitor)

Timeline:

- Day 0: Perform TAC surgery (27-gauge needle constriction of aortic arch).
- Day 1: Randomize based on 24h Echocardiography (exclude outliers). Start daily oral gavage.

- Week 4 & 8: Echocardiography & Blood Pressure monitoring.
- Week 8: Sacrifice and tissue harvest.

Phase C: Key Endpoints & Expected Data

1. Echocardiography (Functional)

Parameter	TAC + Vehicle	TAC + Empagliflozin	TAC + Sglt1/2-IN-2	Rationale
LVEF (%)	< 40% (Reduced)	~45-50% (Modest)	> 55% (Preserved)	Dual inhibition addresses both load and intrinsic contractility.
LV Mass (mg)	High (Hypertrophy)	Reduced	Significantly Reduced	SGLT1 inhibition directly blocks hypertrophic signaling.
E/e' Ratio	High (Diastolic Dysfx)	Improved	Normalized	Marker of LV filling pressure; sensitive to myocardial stiffness.

2. Histology & Molecular (Structural)

- Fibrosis (Masson's Trichrome): Quantify Interstitial Fibrosis Volume (%).
 - Expectation: **Sglt1/2-IN-2** shows superior reduction in collagen deposition compared to Empagliflozin due to inhibition of myofibroblast activation via the SGLT1/ROS axis.
- Hypertrophic Markers (qPCR): ANP (Nppa), BNP (Nppb), β -MHC (Myh7).
- Pathway Validation (Western Blot):
 - Target: Phospho-CaMKII (Thr286) and Oxidized CaMKII.
 - Causality: SGLT1 inhibition

Lower Cytosolic Na⁺

Lower Ca²⁺

Reduced CaMKII activation.

Troubleshooting & Quality Control

To ensure the data is "self-validating" (Trustworthiness), include these internal controls:

- SGLT1 Target Engagement Check:
 - Perform an Oral Glucose Tolerance Test (OGTT) with glucose challenge.
 - Result: **Sglt1/2-IN-2** must show a delayed glucose peak (blunted absorption) compared to Empagliflozin (which only affects renal excretion). This confirms active gut SGLT1 inhibition at the chosen dose.
- Renal vs. Cardiac Separation:
 - Measure Urinary Glucose Excretion (UGE). Both drugs will increase UGE.
 - If UGE is similar but Cardiac Mass reduction is greater in the **Sglt1/2-IN-2** group, the benefit is confirmed as cardiac-intrinsic (SGLT1-mediated).

References

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